molecular formula C15H22N6O5S B605182 S-adenosyl-L-methionine CAS No. 78548-84-2

S-adenosyl-L-methionine

Cat. No.: B605182
CAS No.: 78548-84-2
M. Wt: 398.4 g/mol
InChI Key: MEFKEPWMEQBLKI-AIRLBKTGSA-N
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Description

S-adenosyl-L-methionine is a naturally occurring compound found in all living organisms. It plays a crucial role in various biological processes, including methylation, trans-sulfuration, and aminopropylation. This compound is synthesized from methionine and adenosine triphosphate (ATP) by the enzyme methionine adenosyltransferase . It is involved in the transfer of methyl groups to nucleic acids, proteins, lipids, and secondary metabolites, making it essential for cellular function and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-adenosyl-L-methionine can be synthesized enzymatically from methionine and ATP. The reaction is catalyzed by methionine adenosyltransferase, which facilitates the formation of this compound from methionine and ATP . This enzymatic synthesis is preferred due to the instability of this compound under chemical synthesis conditions .

Industrial Production Methods: Microbial fermentation is a common method for the industrial production of this compound. Strains of Saccharomyces cerevisiae and Pichia pastoris are often used for this purpose. The fermentation process involves optimizing the culture conditions and enhancing the levels of methionine and ATP to increase the yield of this compound . Genetic engineering techniques are also employed to improve the productivity of the microbial strains .

Chemical Reactions Analysis

Types of Reactions: S-adenosyl-L-methionine undergoes various chemical reactions, including methylation, trans-sulfuration, and aminopropylation. It acts as a methyl donor in methylation reactions, transferring methyl groups to nucleic acids, proteins, and lipids . It can also donate methylene, aminocarboxypropyl, adenosyl, and amino moieties during natural product biosynthetic reactions .

Common Reagents and Conditions: The methylation reactions involving this compound typically occur under the catalysis of methyltransferases. These reactions often require specific cofactors and optimal pH conditions to proceed efficiently .

Major Products Formed: The major products formed from the reactions of this compound include methylated nucleic acids, proteins, and lipids. Additionally, it can form S-adenosylhomocysteine, which is further metabolized in the cell .

Scientific Research Applications

Methylation Reactions

Role in Methyltransferase Reactions
SAM is the principal methyl donor in methyltransferase reactions, which are vital for the modification of nucleic acids, proteins, and small molecules. Research has shown that SAM analogs can be utilized for the chemoenzymatic synthesis of biomolecules, enhancing the efficiency of these biochemical transformations. For instance, SAM analogs have been successfully applied to modify peptide substrates via protein arginine methyltransferase 1 (PRMT1) .

Case Study: Methylation and Biological Rhythms
A study highlighted that excess SAM can disrupt biological rhythms rather than promote methylation, leading to its catabolism into adenine and methylthioadenosine—both of which are toxic to methylation processes . This finding underscores the importance of maintaining appropriate SAM levels for optimal biological function.

Liver Health

Therapeutic Use in Chronic Liver Disease
SAM has been extensively studied for its therapeutic potential in chronic liver diseases. A systematic review of randomized controlled trials demonstrated that SAM supplementation can restore hepatic glutathione levels and mitigate liver injury . The findings suggest that SAM plays a protective role in liver function by enhancing antioxidant capacity.

Mechanism of Action
The mechanism by which SAM exerts its hepatoprotective effects involves its role as a methyl donor in the synthesis of critical biomolecules that support liver health and detoxification processes.

Neuropsychiatric Disorders

Antidepressant Properties
SAM has been investigated as a natural alternative to conventional antidepressants. Clinical studies have shown its efficacy in treating depression and anxiety disorders, with some studies suggesting it may be comparable to traditional pharmacological treatments . The proposed mechanism involves SAM's influence on neurotransmitter metabolism, particularly serotonin and dopamine.

Case Study: Clinical Trials
A prospective randomized double-blind study evaluated the effects of SAM on psychological well-being, demonstrating significant improvements in mood and anxiety levels among participants .

Cancer Treatment

Antitumor Effects
Recent research indicates that SAM possesses antitumor properties, particularly in oral and liver cancers. Its ability to modulate various metabolic pathways involved in cancer progression has been documented . For example, SAM influences transmethylation and trans-sulfuration pathways, which are crucial for maintaining cellular homeostasis and regulating tumor growth.

Mechanisms Underlying Anticancer Activity
SAM's multitargeted effects include enhancing apoptosis in cancer cells and inhibiting tumor growth through various biochemical pathways. These findings position SAM as a promising candidate for adjunctive cancer therapies.

Production Methods

Microbial Fermentation
The production of SAM through microbial fermentation has gained attention as an efficient method for large-scale synthesis. Strains like Pichia pastoris and Saccharomyces cerevisiae have been optimized for higher yields through genetic engineering and culture condition adjustments . These advancements facilitate the sustainable production of SAM for research and therapeutic applications.

Comparison with Similar Compounds

  • S-adenosylhomocysteine
  • Methionine
  • Adenosine triphosphate (ATP)
  • Homocysteine

Comparison: S-adenosyl-L-methionine is unique due to its role as a universal methyl donor in biological systems. Unlike methionine and ATP, which are precursors, this compound directly participates in methylation reactions. S-adenosylhomocysteine, on the other hand, is a product of these reactions and is further metabolized in the cell . The versatility of this compound in donating various functional groups makes it distinct from other similar compounds .

Biological Activity

S-Adenosyl-L-methionine (SAMe) is a naturally occurring compound in the body, playing a crucial role in various biological processes, particularly in methylation reactions. This article delves into the biological activity of SAMe, exploring its functions, therapeutic applications, and recent research findings.

Overview of this compound

SAMe is synthesized from methionine and adenosine triphosphate (ATP) through the action of methionine adenosyltransferase (MAT). It serves as a universal methyl donor in transmethylation reactions, which are vital for the modification of nucleic acids, proteins, and lipids.

Key Biological Functions

  • Methylation Reactions : SAMe is primarily involved in the methylation of DNA, RNA, proteins, and lipids. This process is essential for gene expression regulation and cellular signaling.
  • Trans-sulfuration Pathway : SAMe participates in the synthesis of cysteine through trans-sulfuration, impacting antioxidant defense mechanisms.
  • Neurotransmitter Regulation : SAMe influences the synthesis of neurotransmitters such as serotonin and dopamine, linking it to mood regulation and mental health.

Liver Health

SAMe has been studied for its potential benefits in liver diseases, particularly intrahepatic cholestasis. Its mechanism may involve the methylation of phospholipids, which could enhance membrane fluidity and support liver function .

Depression and Anxiety

Clinical trials have evaluated SAMe as a treatment for depression and anxiety. Research indicates that SAMe may be as effective as conventional antidepressants with fewer side effects . A randomized double-blind study showed significant improvements in psychological well-being among participants treated with SAMe compared to a placebo group.

Joint Health

SAMe is marketed as a dietary supplement for joint health, particularly for osteoarthritis. Its anti-inflammatory properties may help alleviate pain and improve mobility .

Recent Research Findings

Recent studies have highlighted both the benefits and potential risks associated with SAMe supplementation:

  • Excessive SAMe Effects : Research indicates that excessive levels of SAMe can disrupt biological rhythms rather than enhance methylation processes. This disruption is linked to its catabolism into toxic metabolites like adenine and methylthioadenosine, which inhibit normal methylation .
  • Lifespan Extension : A study on yeast demonstrated that stimulating SAMe synthesis could extend lifespan, suggesting broader implications for aging research .

Clinical Efficacy in Depression

A study involving patients with major depressive disorder found that those treated with SAMe showed significant improvement in depressive symptoms compared to those receiving placebo. The results suggested that SAMe could be a viable alternative to traditional antidepressants .

Liver Function Improvement

In patients with liver cirrhosis, administration of SAMe was associated with improved hepatic function markers and reduced symptoms of hepatic encephalopathy. This supports its role in enhancing liver health through methylation processes .

Data Tables

Biological Function Description Clinical Relevance
MethylationTransfers methyl groups to various biomoleculesGene expression regulation
Trans-sulfurationConverts homocysteine to cysteineAntioxidant defense
Neurotransmitter SynthesisInfluences serotonin and dopamine levelsMood regulation
Therapeutic Use Evidence Level Notes
Liver DiseaseModerateEffective in intrahepatic cholestasis
DepressionHighComparable efficacy to conventional drugs
OsteoarthritisModerateReduces pain and improves function

Properties

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8+,10+,11+,14+,27?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFKEPWMEQBLKI-AIRLBKTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6032019
Record name S-Adenosylmethionine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

S-Adenosylmethionine (SAMe) is a natural substance present in the cells of the body. It is a direct metabolite of the essential amino acid L-methionine. SAMe plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation. SAMe, formed from the reaction of L-methionine and adenosine triphosphate catalyzed by the enzyme S-adenosylmethionine synthetase, is the methyl-group donor in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine and other molecules.
Record name Ademetionine
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CAS No.

29908-03-0, 78548-84-2, 91279-78-6
Record name S-Adenosyl-L-methionine
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Record name Ademetionine [INN]
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Record name Ademetionine, (S)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ademetionine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00118
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name S-Adenosylmethionine
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Record name ADEMETIONINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
S-adenosyl-L-methionine
3,4-Dihydroxy-5-methoxybenzoyl chloride
S-adenosyl-L-methionine
3,4-Dihydroxy-5-methoxybenzoyl chloride
S-adenosyl-L-methionine
3,4-Dihydroxy-5-methoxybenzoyl chloride
S-adenosyl-L-methionine
3,4-Dihydroxy-5-methoxybenzoyl chloride
S-adenosyl-L-methionine
3,4-Dihydroxy-5-methoxybenzoyl chloride
S-adenosyl-L-methionine

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